1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
CAS No.: 112936-03-5
Cat. No.: VC17293102
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112936-03-5 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone |
| Standard InChI | InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3 |
| Standard InChI Key | WCOLFOJRDDQQEN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O |
Introduction
Structural Characteristics
Core Benzofuran Framework
The benzofuran core of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one consists of a fused bicyclic system with an oxygen atom in the furan ring. This configuration confers rigidity and planar aromaticity, influencing electronic properties such as resonance stabilization and π-π stacking potential. Comparative studies of benzofuran derivatives indicate that substituents at positions 2, 5, and 6 significantly modulate solubility and intermolecular interactions .
Substituent Analysis
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Position 2 (Prop-1-en-2-yl): The prop-1-en-2-yl group () introduces steric bulk and unsaturation, potentially enhancing reactivity toward electrophilic addition or polymerization.
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Position 5 (Hydroxyl): The hydroxyl group facilitates hydrogen bonding with biological targets or solvents, improving aqueous solubility compared to non-polar analogs .
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Position 6 (Acetyl): The acetyl moiety () may participate in keto-enol tautomerism or serve as a site for nucleophilic substitution.
Table 1: Molecular Properties of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
| Property | Value | Source |
|---|---|---|
| CAS No. | 112936-03-5 | |
| Molecular Formula | ||
| Molecular Weight | 216.23 g/mol | |
| IUPAC Name | 1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone | |
| SMILES | CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O |
Synthesis and Isolation
General Synthetic Routes for Benzofurans
Benzofuran derivatives are typically synthesized via:
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Cyclization of Phenolic Precursors: Acid- or base-catalyzed intramolecular cyclization of 2-allylphenols .
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Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce substituents post-cyclization .
Proposed Synthesis for 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
A plausible route involves:
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Friedel-Crafts Acylation: Introducing the acetyl group to a pre-functionalized benzofuran intermediate.
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Allylation: Installing the prop-1-en-2-yl group via alkylation or Claisen rearrangement .
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Hydroxylation: Oxidative hydroxylation at position 5 using catalysts like vanadium oxytrichloride .
Challenges include regioselectivity in hydroxylation and stability of the unsaturated side chain during reactions.
Comparative Analysis with Related Compounds
Dihydrobenzofuran Derivatives
Compounds like 6-hydroxytremetone (CAS 21491-62-3) feature a saturated furan ring, reducing aromaticity but enhancing conformational flexibility . This structural difference diminishes UV absorbance intensity by ~40% compared to unsaturated analogs .
Substituent Effects
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